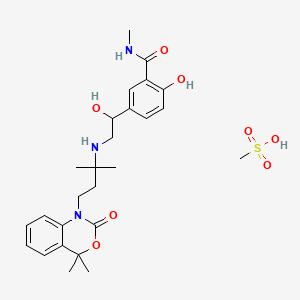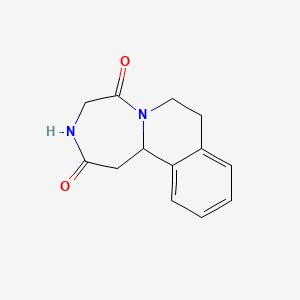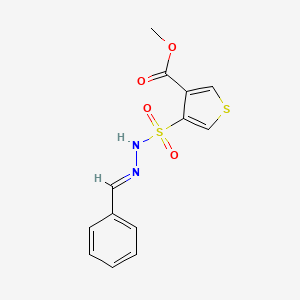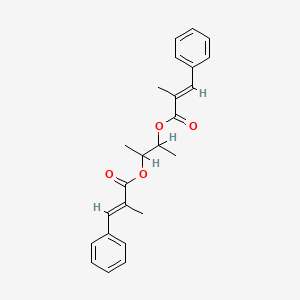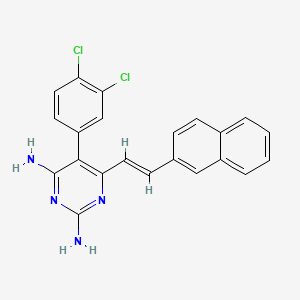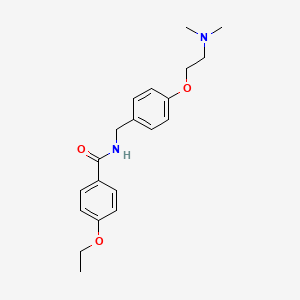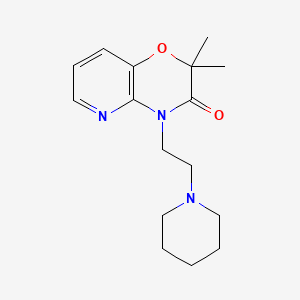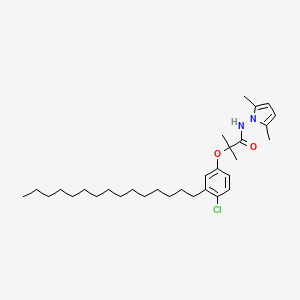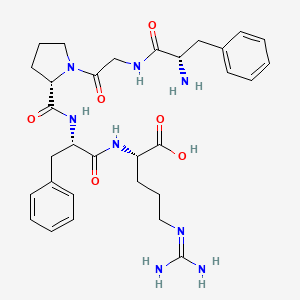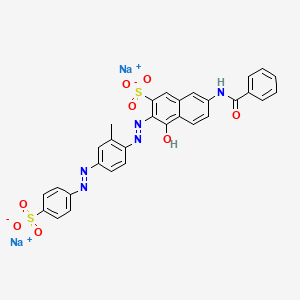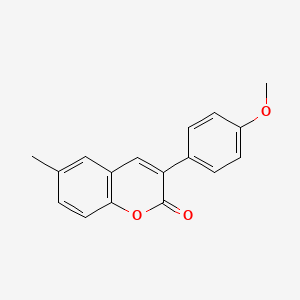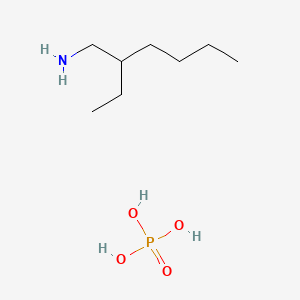
2-Ethylhexan-1-amine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexan-1-amine;phosphoric acid is a compound formed by the reaction of 2-ethylhexan-1-amine with phosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula C8H22NO4P and a molecular weight of 227.238 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexan-1-amine involves the reaction of 2-ethylhexanol with ammonia. This reaction typically occurs in a batch reactor, where 2-ethylhexanol is heated with ammonia under controlled conditions to produce 2-ethylhexan-1-amine . The reaction can be represented as follows:
C8H18O+NH3→C8H19N+H2O
Industrial Production Methods
In industrial settings, the production of 2-ethylhexan-1-amine is often carried out in large-scale reactors. The process involves the continuous feeding of 2-ethylhexanol and ammonia into the reactor, where the reaction takes place under elevated temperatures and pressures. The product is then purified through distillation to obtain high-purity 2-ethylhexan-1-amine .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Scientific Research Applications
2-Ethylhexan-1-amine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme reactions and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-ethylhexan-1-amine;phosphoric acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved include the modulation of enzyme activity and the alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexylamine: Similar in structure but lacks the phosphoric acid component.
Triethylamine: Another amine with different alkyl groups.
Diethylamine: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
2-Ethylhexan-1-amine;phosphoric acid is unique due to its combination of an amine and phosphoric acid, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both basic and acidic functionalities .
Properties
CAS No. |
115120-51-9 |
|---|---|
Molecular Formula |
C8H22NO4P |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-ethylhexan-1-amine;phosphoric acid |
InChI |
InChI=1S/C8H19N.H3O4P/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8H,3-7,9H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
SQDLBUROUAJBKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN.OP(=O)(O)O |
Related CAS |
68956-73-0 83899-28-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


